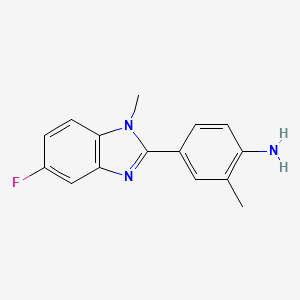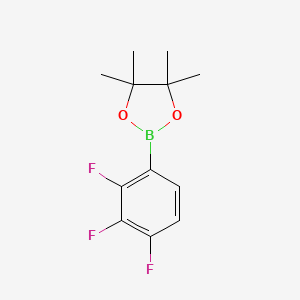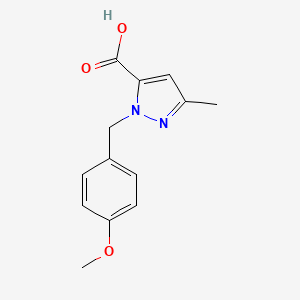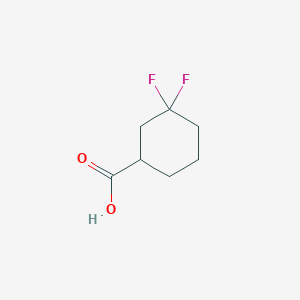
3,3-Difluorocyclohexanecarboxylic acid
Vue d'ensemble
Description
3,3-Difluorocyclohexanecarboxylic acid is a chemical compound with the CAS Number: 849669-20-1 and Linear Formula: C7H10F2O2 . It is widely used as a starting material to develop potential drugs.
Molecular Structure Analysis
The molecular structure of 3,3-Difluorocyclohexanecarboxylic acid consists of a six-membered ring with two fluorine atoms attached to the third carbon atom . The InChI Code is 1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11) and the InChI key is GSVZSOJKYXYXAX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,3-Difluorocyclohexanecarboxylic acid is a white crystalline solid with a melting point of 89-92°C. The compound has a molecular weight of 164.15 g/mol with the molecular formula C7H10F2O2 .Applications De Recherche Scientifique
Fluorinated Analogue for Drug Discovery
1-Amino-4,4-difluorocyclohexanecarboxylic acid, designed as a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, holds potential in drug discovery. This compound, synthesized from commercially available materials, offers insights into the influence of fluorine atoms on conformation, lipophilicity, acidity, and fluorescent properties, suggesting varied practical applications (Mykhailiuk et al., 2013).
Organic Synthesis
3,3-Difluorocyclohexanecarboxylic acid derivatives, specifically acyl fluorides, are synthesized using CpFluor (3,3-Difluoro-1,2-diphenylcyclopropene). This method efficiently transforms various carboxylic acids into corresponding acyl fluorides, demonstrating its utility in organic synthesis (Wang et al., 2021).
Material Synthesis
In material science, the synthesis of MIL-101(Cr), a prototypical Metal-Organic Framework (MOF), uses carboxylic acids as modulators to enhance product properties. Studies on using various acid modulators, including strong inorganic and weak carboxylic acids, have led to significant improvements in yield and surface area of the products (Zhao et al., 2015).
Biotransformation Research
The biotransformation of fluorotelomer alcohol by the fungus Phanerochaete chrysosporium demonstrates potential environmental applications. This study shows how the fungus can transform fluorotelomer alcohol into more degradable polyfluoroalkylcarboxylic acids, indicating potential bioremediation strategies for environments contaminated with fluoroalkyl substances (Tseng et al., 2014).
Lewis Acid Catalysis
Gallium(III) triflate, a Lewis acid catalyst, is utilized in various organic reactions, including Friedel-Crafts alkylation and acylation. Its water tolerance and recyclability make it suitable for sustainable synthetic processes, possibly involving fluorinated cyclohexanecarboxylic acid derivatives (Prakash et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
3,3-difluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVZSOJKYXYXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorocyclohexanecarboxylic acid | |
CAS RN |
849669-20-1 | |
| Record name | 3,3-difluorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)
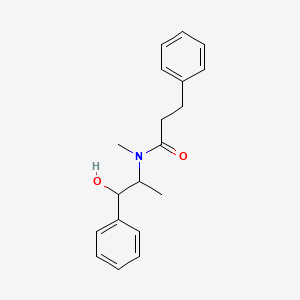
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)
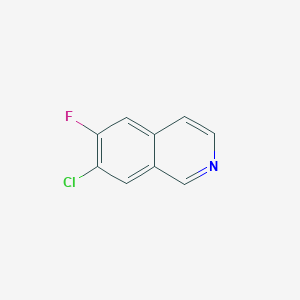
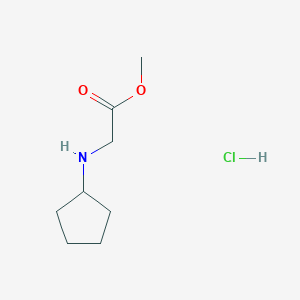
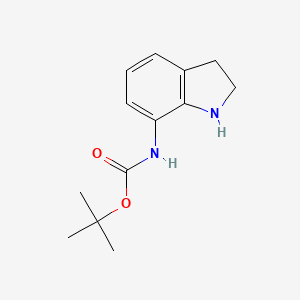
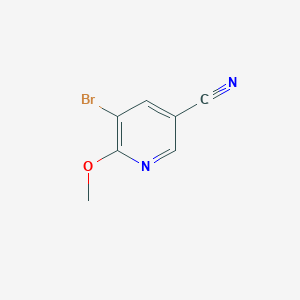
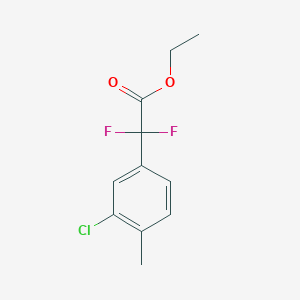
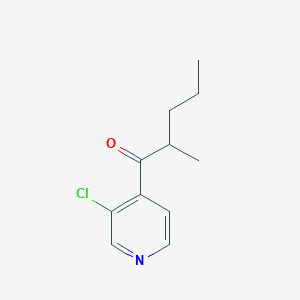
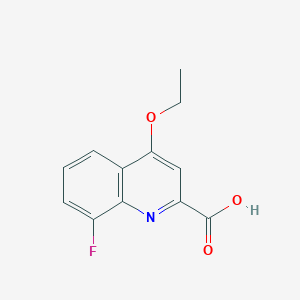
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)
